molecular formula C19H24ClNO3 B11819615 (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol

(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol

Cat. No.: B11819615
M. Wt: 349.8 g/mol
InChI Key: UTTFFDDKYSSEND-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is a complex organic compound characterized by the presence of a benzyloxy group, a chloro substituent, a methoxy group, and a tert-butylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a chlorinated phenyl ring. This is followed by the introduction of a methoxy group through methylation. The final step involves the addition of a tert-butylamino group via a reductive amination process.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the tert-butylamino group can enhance its stability and bioavailability. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

(tert-butylamino)-(2-chloro-3-methoxy-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C19H24ClNO3/c1-19(2,3)21-18(22)14-10-11-15(17(23-4)16(14)20)24-12-13-8-6-5-7-9-13/h5-11,18,21-22H,12H2,1-4H3

InChI Key

UTTFFDDKYSSEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)Cl)O

Origin of Product

United States

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